Fmoc-allo-thr-OH

概要

説明

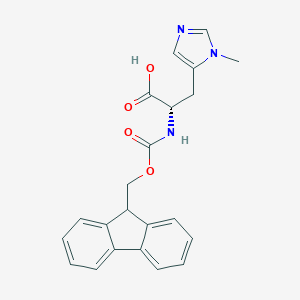

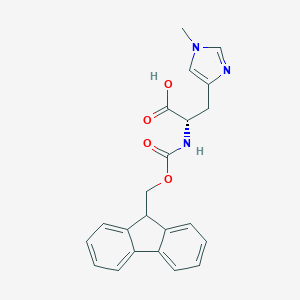

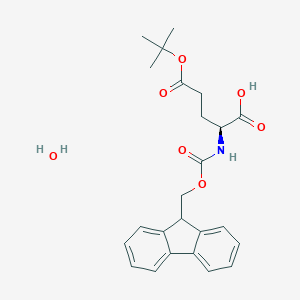

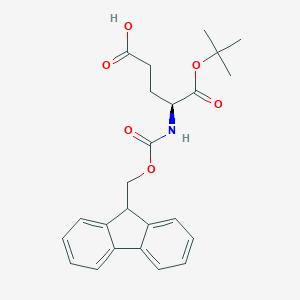

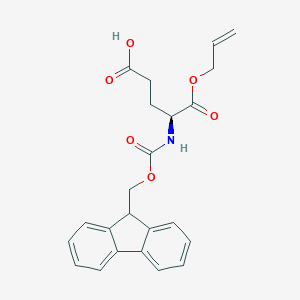

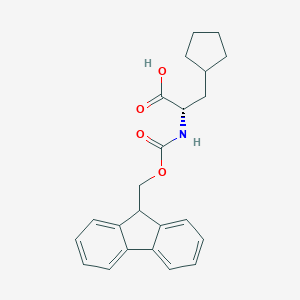

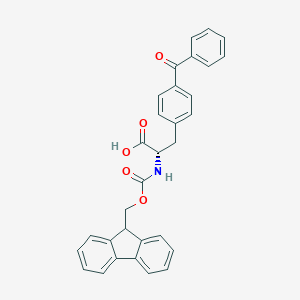

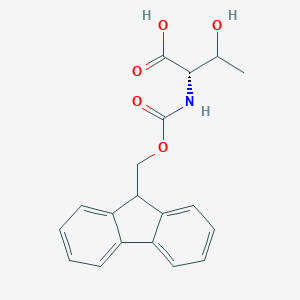

Fmoc-allo-thr-OH, also known as Fmoc-O-tert-butyl-L-threonine, is a derivative of threonine . It is commonly used as an amino acid building block in peptide synthesis . The Fmoc group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

Fmoc-allo-thr-OH can be synthesized via solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Molecular Structure Analysis

The molecular formula of Fmoc-allo-thr-OH is C23H27NO5 . Its molecular weight is 397.46 . The SMILES string representation isCC@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

Fmoc-allo-thr-OH can be used to synthesize chlorofusin analogues . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis

Fmoc-allo-thr-OH is a solid compound . Its density is 1.2±0.1 g/cm3 . The boiling point is 581.7±50.0 °C at 760 mmHg .科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

“Fmoc-allo-thr-OH” is commonly used in Solid Phase Peptide Synthesis (SPPS) , a method by which peptides are synthesized in a step-wise fashion from the C-terminus to the N-terminus, attached to an insoluble resin. The Fmoc group protects the amine functionality during the synthesis process, and its removal prepares the amine for coupling with the next amino acid in the sequence .

Synthesis of Chlorofusin Analogues

This compound can be utilized to synthesize chlorofusin analogues . Chlorofusin is a natural product with potential anticancer properties, and analogues can be created via SPPS for research into their biological activity and therapeutic potential .

Depsipeptide Synthesis

It serves as a dual protecting group for both the amine and hydroxyl functions in the solid-phase synthesis of complex depsipeptides . Depsipeptides are a class of bioactive peptides that include ester linkages and have significance in therapeutic research .

Hydrogel Formation

Fmoc derivatives can be used to form self-supporting hydrogels . These hydrogels have potential biomedical applications such as drug delivery systems or scaffolds for tissue engineering . While this application is not specific to “Fmoc-allo-thr-OH”, it’s plausible that this compound could be used in similar contexts.

Protection of Amino Acids

The Fmoc group acts as a protective group for amino acids during peptide synthesis, preventing unwanted side reactions and racemization, which is crucial for maintaining the integrity of the chiral centers in amino acids .

作用機序

Target of Action

Fluorenylmethyloxycarbonyl-allo-threonine, also known as Fmoc-allo-thr-OH, is primarily used as a protecting group for amines in the process of peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides .

Mode of Action

The fluorenylmethyloxycarbonyl group (Fmoc) can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread . . This process is crucial in the biochemical pathway of peptide synthesis.

Result of Action

The introduction of the Fmoc group to amines results in the protection of these amines during peptide synthesis . This allows for the step-by-step assembly of the peptide chain, one amino acid at a time . After the peptide has been assembled, the Fmoc group is removed, yielding the desired peptide .

Action Environment

The action of Fmoc-allo-thr-OH is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it is rapidly removed in basic conditions . Additionally, the fluorenyl group is highly fluorescent, which can be utilized for analysis by reversed phase high-performance liquid chromatography . This requires that excess fmoc-cl be removed before an analysis of fluorescence .

Safety and Hazards

将来の方向性

Fmoc-allo-thr-OH, as a simple bio-inspired building block, has shown distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . It is expected to find more applications in the fabrication of functional materials .

Relevant Papers A paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” provides a comprehensive review of the self-organization and applications of Fmoc-modified simple biomolecules .

特性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-allo-thr-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。